molecular formula C9H9NO3 B13331640 5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13331640
M. Wt: 179.17 g/mol
InChI Key: XZBHWNJSOOMBHB-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method yields derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which can be further modified to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl group or the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or neuroprotection .

Comparison with Similar Compounds

  • 1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Comparison: Compared to similar compounds, 5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. For instance, the presence of the cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-cyclopropyl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8-7(9(12)13)3-6(4-10-8)5-1-2-5/h3-5H,1-2H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBHWNJSOOMBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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